molecular formula C6H9ClN2O2 B12744746 1-Chloro-5-ethyl-5-methylhydantoin CAS No. 113796-46-6

1-Chloro-5-ethyl-5-methylhydantoin

Cat. No.: B12744746
CAS No.: 113796-46-6
M. Wt: 176.60 g/mol
InChI Key: IMWSXDKOHHXDMR-UHFFFAOYSA-N
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Description

1-Chloro-5-ethyl-5-methylhydantoin is a chemical compound belonging to the hydantoin family. Hydantoins are heterocyclic organic compounds characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Chloro-5-ethyl-5-methylhydantoin typically involves the chlorination of 5-ethyl-5-methylhydantoin. One common method is the reaction of 5-ethyl-5-methylhydantoin with chlorine gas in the presence of a suitable solvent. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial production methods for this compound may involve large-scale chlorination processes, where the reaction is carried out in reactors designed to handle the corrosive nature of chlorine gas. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

1-Chloro-5-ethyl-5-methylhydantoin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethyl-5-methylhydantoin involves the release of chlorine, which acts as an oxidizing agent. This oxidative action can disrupt cellular processes in microorganisms, leading to their inactivation or death. The compound may also interact with specific molecular targets, such as enzymes or proteins, to exert its effects .

Properties

IUPAC Name

1-chloro-5-ethyl-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2/c1-3-6(2)4(10)8-5(11)9(6)7/h3H2,1-2H3,(H,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWSXDKOHHXDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)NC(=O)N1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869576
Record name 1-Chloro-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113796-46-6
Record name 1-Chloro-5-ethyl-5-methyl-2,4-imidazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113796466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-5-ethyl-5-methylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-5-ETHYL-5-METHYL-2,4-IMIDAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLR898W2RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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